Z-D-Trp-NH2

Description

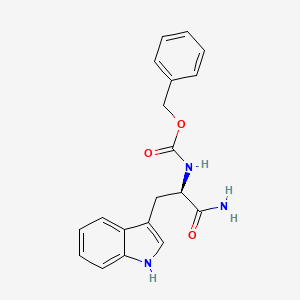

Z-D-Trp-NH2 is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group of D-tryptophanamide. The Z group enhances stability during peptide synthesis by preventing undesired side reactions, while the D-configuration confers resistance to enzymatic degradation compared to its L-enantiomer. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate D-tryptophan residues into peptides, which are critical for designing metabolically stable analogs with tailored bioactivity .

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

benzyl N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m1/s1 |

InChI Key |

GGRKLCWXRBTPLH-QGZVFWFLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Attributes :

- Chemical Formula : C₁₉H₁₉N₃O₃ (estimated, including Z group).

- Molecular Weight : ~337.4 g/mol.

- Functional Groups: Z-protected α-amino group, indole side chain (tryptophan), and C-terminal amide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Z-D-Trp-NH2 with structurally related compounds:

Key Observations :

- Z Protection : The Z group in this compound reduces aqueous solubility but significantly improves stability, making it preferable for SPPS. In contrast, unprotected analogs like H-D-Trp-NH2 are more soluble but less stable .

- Stereochemistry : D-configuration in this compound and CTP-NH2 enhances metabolic stability compared to L-forms, which are more susceptible to proteases .

- Applications : While this compound serves as a building block in peptide synthesis, CTP-NH2 is a bioactive peptide with mu-opioid antagonist activity due to its conformational rigidity and D-Trp placement .

Stability and Handling

- This compound : Requires storage at -20°C in anhydrous solvents to prevent Z-group hydrolysis.

- H-L-Trp-NH2·HCl : Stable at -20°C but sensitive to freeze-thaw cycles; aqueous solutions degrade rapidly .

- CTP-NH2: Long-term stability in lyophilized form due to disulfide bonds (from Pen residue) and D-amino acids .

Research Findings and Data Gaps

- Limited direct studies on this compound are available in the provided evidence, but its properties can be inferred from analogs. For example, the Z group’s role in stabilizing intermediates is well-documented in SPPS literature .

- CTP-NH2’s NMR-derived conformation highlights the importance of D-Trp in peptide bioactivity, suggesting similar advantages for this compound in designed peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.